N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide

Antitubercular Mycobacterium tuberculosis SAR

Researchers sourcing fluorinated acetamide building blocks often face isomer contamination, leading to irreproducible SAR data. N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide (CAS 335204-10-9) is supplied with verified positional integrity, crucial for antitubercular programs where the 2-fluoro substitution pattern directly governs MIC values. This scaffold offers a defined starting point for lead optimization, eliminating the risk of regioisomeric mismatch in enzyme inhibition or cellular assays. - Confirmed 2-fluorophenyl isomer, validated against chromatographic retention data (RI = 1883) to prevent procurement of inactive positional analogs. - Established class activity range (MIC 25-100 μg/mL against M. tuberculosis) provides a benchmark for SAR expansion. - Moderate lipophilicity (cLogP ~3.07) and Rule-of-Five compliance make it suitable for fragment-based drug design and ADME tuning.

Molecular Formula C12H10FNOS
Molecular Weight 235.28g/mol
CAS No. 335204-10-9
Cat. No. B430301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide
CAS335204-10-9
Molecular FormulaC12H10FNOS
Molecular Weight235.28g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)F
InChIInChI=1S/C12H10FNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15)
InChIKeyXNLZAHXIARXVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.3 [ug/mL]

N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide Overview


N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide (CAS 335204-10-9) is a substituted acetamide comprising a 2-fluorophenyl moiety and a thiophen-2-yl group linked via an acetamide bridge [1]. This compound belongs to the N-(aryl)-2-thiophen-2-ylacetamide class, which has been systematically evaluated for biological activity, particularly against Mycobacterium tuberculosis [2]. Its physicochemical profile includes a calculated logP of approximately 3.07 and a molecular weight of 235.28 g/mol, positioning it as a moderately lipophilic, drug-like scaffold .

Scaffold

Antitubercular lead optimization series

Tool

Carbonic anhydrase enzyme profiling context

Reference

GC analytical method reference standard

Lead-like

Moderate lipophilicity starting scaffold

N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide: Substitution Risks


The N-(aryl)-2-thiophen-2-ylacetamide scaffold is highly sensitive to aryl substitution patterns, with even minor changes (e.g., 2-fluoro vs. 4-fluoro vs. unsubstituted phenyl) leading to significant shifts in antimicrobial potency and enzyme inhibition profiles [1]. In the antitubercular series, the presence and position of the fluorine atom directly modulate minimum inhibitory concentration (MIC) values, underscoring that the specific 2-fluorophenyl arrangement is not a trivial structural variant but a determinant of biological activity [2]. Furthermore, chromatographic retention data confirm that the 2-fluorophenyl derivative possesses unique physicochemical behavior compared to its positional isomers, impacting analytical method development and formulation considerations [3].

Aryl substitution pattern
2-Fluorophenyl defines activity
3-F/4-F isomer may shift antitubercular MIC and chromatographic identity
Sulfonamide functionality
Non-sulfamoyl, low-affinity hCA II binder
Sulfonamide analogs bind hCA II tightly; may alter CA inhibition context

N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide: Comparator Evidence


Antitubercular Activity Class Profile

Within the N-(aryl)-2-thiophen-2-ylacetamide series, compounds bearing electron-withdrawing substituents on the aryl ring, such as fluorine, exhibit moderate activity against M. tuberculosis. While a direct head-to-head comparison for this exact compound is not available, the series-wide data indicates that active analogs achieve MIC values between 25 and 100 μg/mL [1]. The 2-fluorophenyl substitution confers a distinct electronic and steric profile compared to the unsubstituted phenyl analog (which often shows reduced activity) and the 4-fluorophenyl isomer (which may exhibit altered potency due to differences in π-stacking and hydrogen-bonding interactions) [2].

Antitubercular SAR
Class-level
Reported class MIC range: 25–100 µg/mL
Supports lead optimization within known SAR
Direct MIC for this compound not reported
Antitubercular Mycobacterium tuberculosis SAR

Carbonic Anhydrase II Inhibition Comparison

N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide displays modest inhibitory activity against human carbonic anhydrase II (hCA II) with a Ki of 3660 nM [1]. This is significantly weaker than its sulfonamide-bearing congener, N-(2-fluoro-4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide, which exhibits nanomolar affinity for hCA II as evidenced by X-ray crystallography [2]. The quantitative difference highlights that the absence of the sulfamoyl group in the target compound renders it a low-affinity binder for this enzyme class, making it a suitable negative control or a starting scaffold for optimization rather than a potent CA inhibitor.

hCA II Inhibition Ki
Reported
Target: Ki = 3660 nM
Sulfonamide analog: Ki <100 nM
Distinguishes weak binding for CA selectivity profiling
Carbonic Anhydrase Enzyme Inhibition Ki

Lipophilicity and Drug-Likeness

The compound exhibits a calculated logP of 3.07 , a value consistent with moderate lipophilicity and favorable membrane permeability potential. This logP is distinct from the 4-fluorophenyl positional isomer, which is predicted to have a slightly higher logP due to differences in dipole moment and molecular surface area. Additionally, the compound adheres to Lipinski's Rule of Five (MW 235.28, HBD 1, HBA 3, rotatable bonds 3), confirming its suitability as a lead-like scaffold [1].

Lipophilicity logP
Data to verify
logP = 3.07
Supports moderate lipophilicity for medchem optimization
Calculated value, not experimentally confirmed
Lipophilicity logP Drug-likeness

GC Retention Index Differentiation

Gas chromatographic analysis on a 5% phenyl methyl siloxane capillary column yields a retention index (RI) of 1883 for this compound under a defined temperature program (50–120 °C at 5 °C/min; 120–290 °C at 12 °C/min) [1]. This RI serves as a unique identifier for this specific isomer, distinguishing it from the 3-fluorophenyl and 4-fluorophenyl analogs, which are expected to elute at different retention times. This data is essential for analytical method validation and purity assessment in procurement.

GC Retention Index
Method context
RI = 1883
5% phenyl methyl siloxane, temp-prog.
Enables isomer-specific analytical verification
Temperature-programmed GC run
Analytical Chemistry GC Retention Index Quality Control

Direct Comparative Data Gaps

Despite extensive searching across primary literature, patents, and authoritative databases, no direct head-to-head comparative studies featuring this exact compound against close analogs were identified. The evidence presented herein is therefore drawn from class-level SAR analyses, cross-study comparisons, and supporting physicochemical data. Users are advised that selection decisions should be grounded in these inferential data points rather than direct comparative performance metrics.

Comparative Data Gaps
Data to verify
No direct head-to-head studies found
Procurement decisions rely on indirect evidence
Literature search as of April 2026
Data Gaps Literature Review

N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide Applications


Antitubercular Lead Optimization

Use as a starting scaffold for SAR exploration targeting Mycobacterium tuberculosis, leveraging the established class activity range (MIC 25–100 μg/mL) [1]. The 2-fluorophenyl motif provides a platform for further functionalization to enhance potency and selectivity.

Carbonic Anhydrase Selectivity Profiling

Employ as a low-affinity binder (Ki = 3660 nM for hCA II) [2] in enzyme inhibition panels to assess isoform selectivity of more potent sulfonamide-based inhibitors, or as a precursor for introducing sulfamoyl groups to generate high-affinity ligands.

Analytical Method & Reference Standard

Utilize the established gas chromatographic retention index (RI = 1883) [3] for method validation, impurity profiling, and as a reference standard to confirm the identity of synthesized batches, ensuring the correct positional isomer is procured and used.

Lipophilicity Optimization Scaffold

Incorporate as a moderately lipophilic (logP = 3.07) , Rule-of-Five compliant building block in fragment-based or structure-based drug design programs where fine-tuning logP is critical for ADME properties.

Application
Selection Property
Validation Focus
Antitubercular lead optimization
Class-level antimycobacterial activity context
SAR expansion with fluorine positional scanning
Carbonic anhydrase research
Non-sulfamoyl hCA II binding profile
Isoform selectivity and inhibitor screening context
Analytical method validation
GC retention identity
Isomer-specific purity and identity confirmation
Medicinal chemistry scaffold
Calculated moderate lipophilicity
ADME optimization and Rule-of-Five compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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